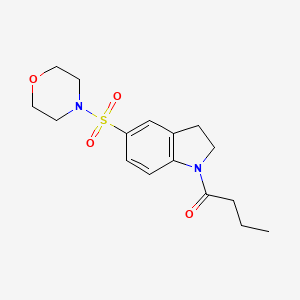

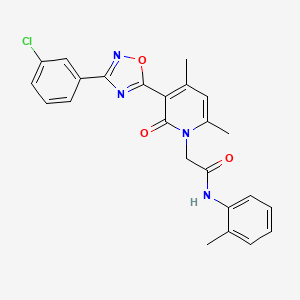

![molecular formula C18H14F3NO2S B3012139 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 2097865-46-6](/img/structure/B3012139.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds with similar structures to the one you mentioned often contain heterocyclic moieties like furan and thiophene, which are five-membered rings with oxygen and sulfur atoms, respectively . These types of compounds can have a wide range of chemical and biological properties, making them valuable in various fields such as medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like protodeboronation, a process that has been used in the synthesis of various organic compounds . Protodeboronation of pinacol boronic esters, for example, has been utilized in a radical approach .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex and varied. For instance, thiophene derivatives have been synthesized through various reactions, including condensation reactions .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Studies have demonstrated the synthesis and reactivity of compounds related to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide. For instance, the synthesis of 5,6‐dihydrothieno(and furo)pyrimidines bearing an active methine group at the 4‐position was explored, indicating the potential for creating diverse heterocyclic structures (H. Maruoka, K. Yamagata, & M. Yamazaki, 2001). Similarly, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole were investigated, showcasing methods for constructing complex benzothiazole derivatives (А. Aleksandrov & М. М. El’chaninov, 2017).

Catalytic Applications

The catalytic efficiency of compounds containing furan and thiophene units was highlighted in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, offering a route to heterocycles with potential in catalysis and material science (B. Reddy et al., 2012).

Material Science Applications

In material science, phenothiazine derivatives with furan and thiophene linkers were synthesized for use in dye-sensitized solar cells, demonstrating the impact of these linkers on solar energy conversion efficiency (Se Hun Kim et al., 2011). This research underscores the relevance of this compound analogs in developing advanced functional materials.

Antimicrobial and Antioxidant Activities

Further, the compound's structural motif has been explored in antimicrobial and antioxidant contexts. For example, synthesis, antibacterial, antiurease, and antioxidant activities of some new 1,2,4-Triazole Schiff Base and amine derivatives were evaluated, revealing effective antiurease and antioxidant properties (B. B. Sokmen et al., 2014).

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO2S/c19-18(20,21)14-6-2-1-5-12(14)17(23)22-11-13(15-7-3-9-24-15)16-8-4-10-25-16/h1-10,13H,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKHGCQJQSBQBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CS3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

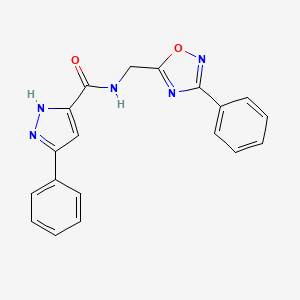

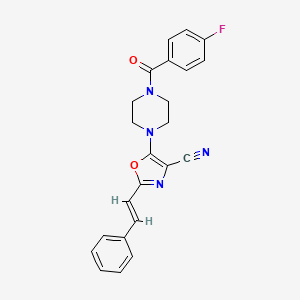

![N-(3-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3012058.png)

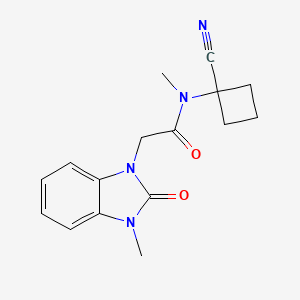

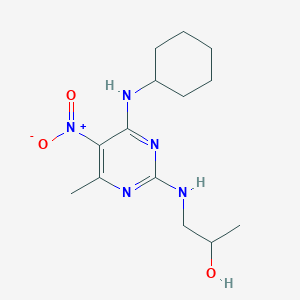

![ethyl N-[(2-fluorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B3012061.png)

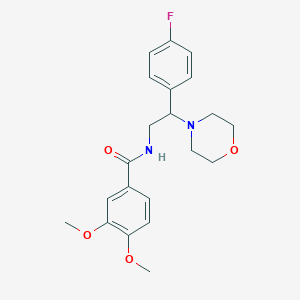

![Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone](/img/structure/B3012064.png)

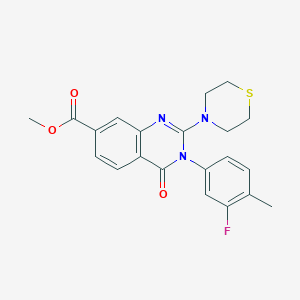

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)